molecular formula C9H20N2O2 B029037 Propamocarb CAS No. 24579-73-5

Propamocarb

Cat. No. B029037
CAS RN: 24579-73-5
M. Wt: 188.27 g/mol
InChI Key: WZZLDXDUQPOXNW-UHFFFAOYSA-N
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Description

Propamocarb is a systemic fungicide used for control of soil, root, and leaf disease caused by oomycetes . It is widely used for greenhouse vegetables and agricultural commodities, which shows protective action against phycomycetous diseases (Phythium, Phytophthora spp.) .


Synthesis Analysis

The synthesis of Propamocarb involves complex chemical reactions. In one study conducted on tobacco, cucumber, and spinach, using propamocarb synthesized out of carbon C 14 radionuclide, researchers stated that propamocarb is decomposed down to carbon dioxide and then incorporated into the plant’s natural compounds, such as amino acids .


Molecular Structure Analysis

The molecular formula of Propamocarb is C9H20N2O2 . It is a carbamate ester that is the propyl ester of 3-(dimethylamino)propylcarbamic acid .


Chemical Reactions Analysis

Propamocarb is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides . They are widely used in homes, gardens, and agriculture .


Physical And Chemical Properties Analysis

Propamocarb is a carbamate ester that is the propyl ester of 3-(dimethylamino)propylcarbamic acid. It is a systemic fungicide, used (normally as the hydrochloride salt) for the control of soil, root, and leaf diseases caused by oomycetes, particularly Phytophthora and Pythium species .

Scientific Research Applications

  • Neurological Effects : Schmuck and Mihail (2004) found that propamocarb decreases ATP levels, mitochondrial membrane potential, and glucose consumption in rat cortical neurons, impacting neurofilaments (Schmuck & Mihail, 2004).

  • Agricultural Applications : Wu et al. (2013) reported that propamocarb treatment increases detoxifying enzyme activities and soluble sugar content in cucumber fruit, while reducing malonaldehyde content (Wu et al., 2013).

  • Cardiovascular and Microbiota Effects : Jin et al. (2021) suggested that propamocarb exposure might accelerate atherosclerosis formation and cause gut microbiota dysbiosis (Jin et al., 2021).

  • Behavioral Impacts in Mice : Zhang et al. (2018) found that propamocarb exposure decreases neurotransmitter secretion and causes behavioral impairments in mice (Zhang et al., 2018).

  • Metabolic Disorders : Zhang et al. (2018) also noted that short-term exposure to propamocarb can induce hepatic metabolic disorders and gut microbiota dysbiosis in adult male zebrafish (Zhang et al., 2018).

  • Impact on Mice Metabolism : Wu et al. (2017) reported that high doses of propamocarb exposure can disturb mice metabolism by altering gut microbiota and microbial metabolites (Wu et al., 2017).

  • Protection Against Plant Diseases : Hu et al. (2007) found that propamocarb hydrochloride provides good protection of geranium seedlings from zoospore infections but not from mycelial infections (Hu et al., 2007).

  • Reduction of Plant Diseases : Lyshol et al. (1984) observed that propamocarb and fosetyl-Al greatly reduced cavity spot in carrots in a pot experiment (Lyshol et al., 1984).

  • Integrated Pest Management : D’Alessandro et al. (2011) found that propamocarb and Trichoderma harzianum are suitable fungicides for use in Integrated Pest Management Programs against Trialeurodes vaporariorum and I. fumosorosea (D’Alessandro et al., 2011).

  • Gene Expression in Cucumber : Zhang et al. (2019) reported that CsMCF, a gene related to a low residual propamocarb content in cucumber, plays a role in reducing propamocarb residues in cucumber fruits (Zhang et al., 2019).

Future Directions

In accordance with Article 6 of Regulation (EC) No 396/2005, the applicant Bayer AG Crop Science Division submitted a request to the competent national authority in Greece to modify the existing maximum residue level (MRL) for the active substance propamocarb in honey . The data submitted in support of the request were found to be sufficient to derive MRL proposals for honey . Based on the risk assessment results, EFSA concluded that the short-term and long-term intake of residues resulting from the use of propamocarb according to the reported agricultural practice is unlikely to present a risk to consumer health .

properties

IUPAC Name

propyl N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZLDXDUQPOXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25606-41-1 (mono-hydrochloride)
Record name Propamocarb [ANSI:BSI:ISO]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1040295
Record name Propamocarb
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 139-141 °C at 18 mm Hg
Record name Propamocarb
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

>100 °C (>212 °F)
Record name Propamocarb
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 9.0X10+5 mg/L at 20 °C, pH 7.0, In hexane >883, methanol >933, dichloromethane >937, toluene >852, acetone >921, ethyl acetate >856 (all in g/L, 20 °C)
Record name Propamocarb
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Vapor Pressure

5.48X10-2 mm Hg at 25 °C
Record name Propamocarb
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Propamocarb

CAS RN

24579-73-5
Record name Propamocarb
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Record name Propamocarb [ANSI:BSI:ISO]
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Record name Propamocarb
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Record name Carbamic acid, N-[3-(dimethylamino)propyl]-, propyl ester
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Record name PROPAMOCARB
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Record name Propamocarb
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Colorless, odorless crystals. MP: 44-45 °C. Solulbility at 25 °C (g/100 mL): water >70; dichloromethane >43; methanol >50. VP at 25 °C: 5X10-6 torr /Propamocarb hydrochloride/
Record name Propamocarb
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8426
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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